Methyl 2,3-difluoro-4-hydroxybenzoate

Physicochemical Characterization Lipophilicity Drug-like Properties

This ortho,meta-difluorinated building block delivers a differentiated SAR profile unattainable with mono-fluorinated or regioisomeric analogs. The unique F-substitution pattern, coupled with a calculated logP of 2.35, provides a measurable lipophilicity advantage that enhances passive membrane permeability and supports intracellular target engagement in kinase, GPCR, and epigenetic programs. Its single-step esterification from the parent acid offers simpler scale-up versus multi-step regioisomer routes, reducing cycle time and cost-of-goods. Choose high-purity (≥98%) Methyl 2,3-difluoro-4-hydroxybenzoate to accelerate lead optimization with a reliable, scalable intermediate.

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
CAS No. 219685-84-4
Cat. No. B1648316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-difluoro-4-hydroxybenzoate
CAS219685-84-4
Molecular FormulaC8H6F2O3
Molecular Weight188.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)O)F)F
InChIInChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3
InChIKeyZHLFIRVEFRQYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Difluoro-4-Hydroxybenzoate (CAS 219685-84-4): Fluorinated Benzoate Scaffold for Pharmaceutical Intermediate Procurement


Methyl 2,3-difluoro-4-hydroxybenzoate (CAS 219685-84-4) is a difluorinated benzoic acid methyl ester with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol [1]. The compound features fluorine substitution at the ortho (C-2) and meta (C-3) positions relative to the ester group, with a hydroxyl group at the para (C-4) position . This specific substitution pattern confers distinct physicochemical properties, including a calculated density of 1.4 ± 0.1 g/cm³, a boiling point of 282.5 ± 40.0 °C at 760 mmHg, and a logP value of 2.35 [1]. The compound is commercially available at 95–97% purity and is primarily utilized as a synthetic intermediate in pharmaceutical development and medicinal chemistry programs .

Why Mono-Fluorinated or Regioisomeric Hydroxybenzoates Cannot Substitute Methyl 2,3-Difluoro-4-Hydroxybenzoate in Drug Discovery Programs


Fluorinated hydroxybenzoates are not interchangeable building blocks; the number, pattern, and positional relationship of fluorine substituents profoundly alters electronic distribution, metabolic stability, and hydrogen-bonding capacity . Mono-fluorinated analogs such as Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5) possess only a single fluorine atom, resulting in reduced electron-withdrawing character, distinct pKa values for the phenolic hydroxyl, and altered metabolic susceptibility relative to the 2,3-difluoro pattern [1][2]. Regioisomeric difluoro compounds—including 2,4-difluoro-, 2,6-difluoro-, and 3,5-difluoro-hydroxybenzoates—each exhibit unique steric and electronic environments that diverge in reactivity during downstream coupling reactions and in target-binding pharmacophores . The specific ortho,meta-difluoro arrangement in methyl 2,3-difluoro-4-hydroxybenzoate creates a differentiated scaffold that cannot be replicated by substituting alternative commercially available fluorinated benzoates without altering the intended structure-activity relationship (SAR) of the final drug candidate .

Methyl 2,3-Difluoro-4-Hydroxybenzoate: Quantitative Differentiation Evidence Versus Structural Analogs


Physicochemical Differentiation: Comparative LogP and Density Values of Methyl 2,3-Difluoro-4-Hydroxybenzoate Versus Non-Fluorinated Methyl 4-Hydroxybenzoate

Methyl 2,3-difluoro-4-hydroxybenzoate exhibits a calculated logP value of 2.35, representing an increase of approximately 0.5–0.8 log units compared to the non-fluorinated parent methyl 4-hydroxybenzoate (methylparaben; logP ≈ 1.5–1.9) [1]. This quantifiable lipophilicity difference, driven by the presence of two ortho- and meta-fluorine substituents, directly translates to enhanced membrane permeability and distinct pharmacokinetic partitioning behavior in biological systems [2]. The compound's density of 1.4 ± 0.1 g/cm³ further distinguishes it from non-fluorinated analogs and reflects the increased molecular packing conferred by C–F bonds [1].

Physicochemical Characterization Lipophilicity Drug-like Properties

Synthetic Accessibility and Yield Benchmarking: Esterification Route for Methyl 2,3-Difluoro-4-Hydroxybenzoate from 2,3-Difluoro-4-Hydroxybenzoic Acid

A validated synthetic route for methyl 2,3-difluoro-4-hydroxybenzoate proceeds via esterification of 2,3-difluoro-4-hydroxybenzoic acid (2.0 g, 11.5 mmol) with methanol (20 mL) catalyzed by sulfuric acid under overnight reflux . The procedure, sourced from U.S. Patent US08163729B2 and the Open Reaction Database, yields the target ester in sufficient purity for direct use without chromatographic purification following simple aqueous workup . This contrasts with the synthesis of regioisomeric fluorinated hydroxybenzoates, which may require more complex multi-step sequences or regioselective substitution protocols that demand precise control over reaction conditions [1].

Synthetic Methodology Process Chemistry Building Block Procurement

Commercial Purity Specifications: Methyl 2,3-Difluoro-4-Hydroxybenzoate Versus Structurally Similar Hydroxybenzoate Esters

Methyl 2,3-difluoro-4-hydroxybenzoate is commercially available from multiple suppliers at standardized purities of 95% (Ambeed/Sigma-Aldrich) and 97% (Apollo Scientific) . These purity specifications are comparable to those of commonly procured fluorinated benzoate building blocks such as methyl 4-fluoro-3-hydroxybenzoate (≥ 98% by GC, CAS 214822-96-5) [1]. The target compound is supplied as a solid at room temperature with standard shipping conditions, and its MDL number (MFCD11042793) facilitates unambiguous identification and procurement tracking across vendor catalogs .

Chemical Procurement Quality Specifications Vendor Comparison

Validated Application Scenarios for Methyl 2,3-Difluoro-4-Hydroxybenzoate (CAS 219685-84-4) in Medicinal Chemistry and Process Development


Scaffold Optimization for CNS-Penetrant and Intracellular-Targeting Drug Candidates

Medicinal chemistry programs requiring enhanced passive membrane permeability and improved bioavailability should prioritize methyl 2,3-difluoro-4-hydroxybenzoate as a core building block. The compound's calculated logP of 2.35—approximately 0.5–0.8 units higher than non-fluorinated methyl 4-hydroxybenzoate [1]—provides a quantifiable lipophilicity advantage that supports blood-brain barrier penetration and intracellular target engagement. This physicochemical differentiation makes the 2,3-difluoro substitution pattern particularly valuable in the design of kinase inhibitors, GPCR modulators, and epigenetic-targeting agents where intracellular access is a prerequisite for pharmacological activity [1].

Process Chemistry and Kilogram-Scale Synthesis Feasibility Assessment

Process development teams evaluating scalable routes to fluorinated aromatic intermediates should consider the straightforward esterification protocol available for methyl 2,3-difluoro-4-hydroxybenzoate. The synthesis proceeds from 2,3-difluoro-4-hydroxybenzoic acid in a single step with methanol and sulfuric acid catalyst under reflux, requiring no chromatographic purification . This operational simplicity, documented in patent literature (US08163729B2) and the Open Reaction Database, contrasts with the regioselective substitution protocols or multi-step sequences often required for alternative difluoro regioisomers [2]. For CROs and pharmaceutical manufacturers, this translates to reduced cycle times, lower solvent consumption, and improved cost-of-goods metrics during scale-up campaigns.

SAR Studies Requiring Orthogonal Fluorine Substitution Patterns

Structure-activity relationship (SAR) investigations that systematically probe the effect of fluorine number and positioning on target binding affinity and metabolic stability require access to a library of regioisomeric difluorohydroxybenzoates. Methyl 2,3-difluoro-4-hydroxybenzoate provides the specific ortho,meta-difluoro arrangement that is distinct from the more commonly employed 2,4-, 2,6-, or 3,5-difluoro patterns . This unique substitution geometry enables medicinal chemists to deconvolute electronic effects (via fluorine's strong electron-withdrawing character) from steric effects, thereby generating more predictive SAR models. The compound's hydroxyl group at the para position further permits downstream functionalization via esterification, etherification, or Mitsunobu reactions, offering versatile derivatization pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-difluoro-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.